3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
Beschreibung
BenchChem offers high-quality 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSWGAEHMVZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
basic chemical structure and properties of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic chemical structure and properties of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride. As a derivative of the phenothiazine core, this compound holds potential for investigation within various drug discovery and development programs. This document delineates its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its expected pharmacological profile based on the well-established activities of the phenothiazine class. Furthermore, a general analytical methodology for its characterization is proposed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel phenothiazine-based therapeutic agents.
Chemical Structure and Physicochemical Properties
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a heterocyclic compound featuring a tricyclic phenothiazine nucleus connected to a propan-1-amine side chain at the nitrogen atom of the central thiazine ring. The compound is supplied as a hydrochloride salt, which typically enhances its solubility in aqueous media.
Chemical Structure:
-
IUPAC Name: 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
-
Synonyms: 3-phenothiazin-10-yl-propylamine, monohydrochloride[1][2]
Physicochemical Data Summary:
| Property | Value | Source |
| Physical Form | Powder | [3][4] |
| Melting Point | 226-228 °C | [3][4] |
| Solubility | Freely soluble in water and soluble in alcohol. | [5] |
| Storage Temperature | Room Temperature | [3][4] |
Synthesis and Manufacturing
The synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride can be logically approached through a multi-step process involving the preparation of a protected aminoalkyl halide, followed by N-alkylation of the phenothiazine core, and subsequent deprotection and salt formation. The following protocol is a representative, field-proven method for this class of compounds.
Synthetic Workflow
Caption: Synthetic workflow for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
This step utilizes a nucleophilic substitution reaction where the phthalimide anion displaces a bromide from 1,3-dibromopropane.
-
To a stirred suspension of potassium phthalimide (18.52 g, 0.1 mol) in 100 mL of dimethylformamide (DMF), add 1,3-dibromopropane (40.4 g, 0.2 mol).[6]
-
Heat the reaction mixture to 120°C and maintain for 4-6 hours.[3][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure N-(3-bromopropyl)phthalimide.[6]
Step 2: Synthesis of 10-(3-Phthalimidopropyl)-10H-phenothiazine
This is an N-alkylation reaction where the phenothiazine anion, generated by a strong base, reacts with the previously synthesized N-(3-bromopropyl)phthalimide.
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add phenothiazine (19.9 g, 0.1 mol) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Add a solution of N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the excess NaH by the slow addition of ethanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 10-(3-phthalimidopropyl)-10H-phenothiazine, which can be purified by column chromatography.
Step 3: Synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
This final step involves the deprotection of the phthalimide group using hydrazine, followed by the formation of the hydrochloride salt.
-
Dissolve the crude 10-(3-phthalimidopropyl)-10H-phenothiazine (0.1 mol) in 200 mL of ethanol.
-
Add hydrazine hydrate (10 mL, 0.2 mol) to the solution and reflux for 4-6 hours.[1][7][8][9][10] A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine.
-
Dry the ethereal solution over anhydrous potassium carbonate and filter.
-
To the filtrate, add a solution of hydrochloric acid in isopropanol dropwise with stirring until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is not extensively published, its activity can be inferred from its structural class. Phenothiazine derivatives are well-established as pharmacologically active compounds, primarily targeting the central nervous system.
The primary mechanism of action for many phenothiazines involves the antagonism of dopamine D2 receptors.[11] This blockade in the mesolimbic pathway is believed to be responsible for their antipsychotic effects. Additionally, many phenothiazines exhibit antagonist activity at other receptors, including histamine H1, muscarinic, and alpha-adrenergic receptors, which contribute to their diverse therapeutic applications and side-effect profiles.
Expected Primary Pharmacological Activity
Given its structure, 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is predicted to be an antagonist of the dopamine D2 receptor. The propyl-amine side chain is a common feature in many antipsychotic phenothiazines.
Potential Secondary Pharmacological Activities
-
Antihistaminic Effects: The phenothiazine nucleus is also a core scaffold for many first-generation antihistamines. Therefore, this compound is likely to possess antagonist activity at the histamine H1 receptor.
-
Anticholinergic and Adrenergic Blocking Effects: Activity at muscarinic and alpha-adrenergic receptors is also a common characteristic of this class of compounds.
Postulated Mechanism of Action at the Dopamine D2 Receptor
Sources
- 1. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | 109262-13-7 [sigmaaldrich.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. Synthesis routes of N-(3-Bromopropyl)phthalimide [benchchem.com]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in neural pathways
An In-Depth Technical Guide to the Mechanism of Action of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in Neural Pathways
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, a derivative of the phenothiazine heterocyclic system. Phenothiazines represent a cornerstone in psychopharmacology, and understanding the nuanced interactions of each derivative is paramount for drug development and clinical application. This document delineates the compound's multi-receptor engagement profile within central neural pathways, focusing on its pharmacodynamics at dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors. Furthermore, we present validated experimental protocols to rigorously characterize these interactions, offering a framework for future research and development. The synthesis of its structural attributes with its functional effects provides a holistic view of its therapeutic potential and side-effect profile.
Introduction: The Phenothiazine Scaffold
The phenothiazine core, a tricyclic aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have led to breakthroughs in various therapeutic areas, most notably psychiatry with the advent of chlorpromazine, the first effective antipsychotic drug.[3][4] The compound 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, also known as Dinorpromazine, belongs to the aliphatic class of phenothiazines, a classification based on the structure of the side chain at the N-10 position of the phenothiazine ring.[5][6] This structural feature is a key determinant of its pharmacological profile. This guide will elucidate the compound's complex mechanism of action, providing researchers and drug development professionals with a detailed understanding of its neural pathway interactions.
Compound Profile: Chemical and Physical Properties
A precise understanding of a compound's properties is the foundation of mechanistic analysis.
| Property | Data | Source(s) |
| Chemical Name | 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | [7][8] |
| Synonym(s) | Dinorpromazine, 3-phenothiazin-10-yl-propylamine, monohydrochloride | [6][7] |
| Molecular Formula | C₁₅H₁₇ClN₂S | [7] |
| Molecular Weight | 292.83 g/mol | [7] |
| CAS Number | 109262-13-7 | [7][8] |
| Physical Form | Powder | [8] |
| Melting Point | 226-228 °C | [8] |
| Chemical Structure |
| [6] |
Pharmacodynamics: A Multi-Receptor Antagonist in Neural Pathways
The primary mechanism of action for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is its ability to act as an antagonist at a wide array of neurotransmitter receptors.[9] This promiscuous binding profile is characteristic of first-generation phenothiazines and accounts for both their therapeutic effects and their extensive side-effect profiles.
Dopaminergic System Interference
The antipsychotic efficacy of phenothiazines is predominantly attributed to their blockade of dopamine D2 receptors.[3][5][10]
-
Mesolimbic Pathway: Hyperactivity in this pathway is linked to the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[11][12] By antagonizing D2 receptors in this region, the compound is predicted to reduce these symptoms.[3]
-
Mesocortical Pathway: Dopamine's role here is complex. D2 blockade in this pathway may exacerbate "negative" symptoms (e.g., anhedonia, flattened affect).[12]
-
Nigrostriatal Pathway: This pathway is critical for motor control. D2 receptor antagonism here disrupts the balance with acetylcholine, leading to a high risk of extrapyramidal side effects (EPS), such as acute dystonia and parkinsonism.[10][12]
-
Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. D2 blockade leads to hyperprolactinemia, which can cause side effects like gynecomastia and amenorrhea.[13]
Adrenergic, Cholinergic, and Histaminergic Receptor Blockade
The compound's antagonism at these other receptors is primarily associated with its side-effect profile.
-
Alpha-1 Adrenergic Blockade: Inhibition of these receptors in the peripheral vasculature can lead to orthostatic hypotension, dizziness, and reflex tachycardia. [14]* Muscarinic M1/M2 Blockade: Antagonism of cholinergic receptors results in classic anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation. [10][15]* Histamine H1 Blockade: This is a potent action of many phenothiazines and is the primary cause of their sedative and hypnotic effects. [13][16]
Receptor Target Primary Effect of Antagonism Clinical Implication Source(s) Dopamine D2 Reduction of dopaminergic neurotransmission Antipsychotic effects, but also EPS and hyperprolactinemia [3][5][11] Serotonin 5-HT2A Modulation of dopamine and serotonin release May reduce EPS, potential anxiolytic/antidepressant effects [17][18] Alpha-1 Adrenergic Vasodilation, smooth muscle relaxation Orthostatic hypotension, dizziness [14] Muscarinic M1/M2 Inhibition of parasympathetic activity Dry mouth, blurred vision, constipation, urinary retention [10][15] | Histamine H1 | CNS depression | Sedation, drowsiness | [13][16][19]|
Experimental Protocols for Mechanistic Validation
To transition from theoretical mechanisms to empirical evidence, a series of validated, self-corroborating experiments are essential.
Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors.
Objective: To quantify the affinity of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride for D2, 5-HT2A, α1, M1, and H1 receptors.
Methodology:
-
Membrane Preparation: Homogenize specific brain regions (e.g., rat striatum for D2, cortex for 5-HT2A) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a specific radioligand (e.g., [³H]Spiperone for D2), and increasing concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol: In Vivo Microdialysis
This protocol measures the real-time effect of the compound on neurotransmitter levels in the brains of living animals.
Objective: To determine how systemic administration of the compound alters extracellular levels of dopamine and serotonin in the prefrontal cortex and striatum of a rat.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride (e.g., via intraperitoneal injection) to the animal.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline to determine the effect of the compound.
Conclusion
The mechanism of action of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is multifaceted, defined by its broad-spectrum antagonism at key neurotransmitter receptors within critical neural pathways. Its primary therapeutic potential as an antipsychotic is derived from potent dopamine D2 receptor blockade in the mesolimbic system. This is synergistically modulated by its antagonism of 5-HT2A receptors, which likely serves to mitigate the severe extrapyramidal side effects often associated with potent D2 blockade. However, its concurrent antagonism of α1-adrenergic, M1/M2 muscarinic, and H1 histaminergic receptors is responsible for a significant and predictable profile of side effects, including hypotension, anticholinergic symptoms, and sedation. The experimental frameworks provided herein offer a robust methodology for quantifying these interactions and predicting the in vivo consequences. A thorough understanding of this complex pharmacodynamic profile is indispensable for the rational development of novel therapeutics and for the informed clinical application of this class of compounds.
References
-
Cosi, C., et al. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research, 37(11), 5933-5942. [Link]
-
El-Subbagh, H. I., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 32145–32162. [Link]
-
Massive Bio. (2026, January 11). Phenothiazine: Therapeutic Uses and Mechanism of Action. [Link]
-
Ferreira, A., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals, 17(5), 558. [Link]
-
Lane, R. F., & Blaha, C. D. (1987). Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites. European Journal of Pharmacology, 135(2), 141-148. [Link]
-
Tijoe, D. T., & O'Brien, R. D. (1973). Action Mechanism of Phenothiazine Derivatives on Mitochondrial Respiration. The Journal of Biochemistry, 74(2), 353-359. [Link]
-
Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]
-
Santos, M. A., & Ferreira, I. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]
-
eGPAT. (2019, August 6). Phenothiazines- Mechanism, side effects and uses. [Link]
-
Muench, J., & Hamer, A. M. (2021). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Psychopharmacology Bulletin, 51(3), 93–105. [Link]
-
El-Subbagh, H. I., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. [Link]
-
Sinha, S., et al. (2011). synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4). [Link]
-
Edvardsen, Ø., & Dahl, S. G. (1991). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. Pharmacology & Toxicology, 68(2), 121-125. [Link]
-
Green, J. P., & Maayani, S. (1977). Antagonism of central histamine H1 receptors by antipsychotic drugs. Neuropharmacology, 16(5), 307-310. [Link]
-
Motohashi, N., et al. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Cells, 13(1), 84. [Link]
-
DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University. [Link]
-
Kubota, K., et al. (2009). Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(10), 2766-2771. [Link]
-
Froimowitz, M., & Mabilia, M. (1991). Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 34(6), 1713-1721. [Link]
-
RxList. (2022, January 10). Antipsychotics, Phenothiazine. [Link]
-
Smith, H. S. (2012). Dopamine receptor antagonists. Annals of Palliative Medicine, 1(2), 137-142. [Link]
-
Zhang, T., et al. (2019). Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor. Molecular Immunology, 111, 118-127. [Link]
-
Muench, J., & Hamer, A. M. (2021). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Jefferson College of Population Health Scholarly Commons. [Link]
-
Med simplified. (2019, October 12). 5 important actions of Phenothiazines. YouTube. [Link]
-
Dahl, S. G., et al. (1983). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Advances in Biochemical Psychopharmacology, 37, 35-46. [Link]
-
Lichtenstein, L. M., & Gillespie, E. (1975). The effects of the H1 and H2 antihistamines on "allergic" histamine release and its inhibition by histamine. The Journal of Pharmacology and Experimental Therapeutics, 192(3), 441-450. [Link]
-
Hall, H., et al. (1985). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 111(2), 191-199. [Link]
-
Olson, K. R., et al. (Eds.). (n.d.). ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. [Link]
-
Dhawan, B. N., & Gupta, G. P. (1961). Antagonistic activity of some phenothiazine derivatives against neurohumoral transmitters. The Journal of the International College of Surgeons, 36, 755-763. [Link]
-
Wikipedia. (n.d.). Phenothiazine. [Link]
-
Meltzer, H. Y., et al. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Pharmaceutical Biotechnology, 12(3), 380-397. [Link]
-
Butini, S., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(22), 9474–9494. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(10H-phenothiazin-10-yl)propan-1-amine. PubChem. [Link]
-
Frazer, A., & Hensler, J. G. (n.d.). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (8th ed.). LWW. [Link]
-
REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2021). PROMETHAZINE HYDROCHLORIDE ORODISPERSIBLE FILM: REVIEW. [Link]
-
DailyMed. (n.d.). PROMETHAZINE HYDROCHLORIDE ORAL SOLUTION, USP. [Link]
Sources
- 1. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 2. ijrap.net [ijrap.net]
- 3. massivebio.com [massivebio.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-(10H-phenothiazin-10-yl)propan-1-amine | C15H16N2S | CID 11079240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | 109262-13-7 [sigmaaldrich.com]
- 9. Phenothiazine and its Derivatives_Chemicalbook [chemicalbook.com]
- 10. egpat.com [egpat.com]
- 11. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 15. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 3-(10H-Phenothiazin-10-yl)propan-1-amine Derivatives: A Paradigm Shift in Psychopharmacology
Executive Summary
The synthesis and pharmacological application of 3-(10H-phenothiazin-10-yl)propan-1-amine derivatives represent a watershed moment in the history of medicinal chemistry. Originating from 19th-century dye chemistry, the phenothiazine scaffold was systematically functionalized to yield chlorpromazine—the first effective pharmacological intervention for schizophrenia[1]. As a Senior Application Scientist, I present this technical guide to dissect the historical evolution, structural-activity relationships (SAR), and self-validating synthetic methodologies of these aliphatic phenothiazine derivatives.
Historical Discovery: From Dyes to the "Lytic Cocktail"
The foundational tricyclic phenothiazine core was first synthesized in 1883 by August Bernthsen during his investigations into methylene blue[2]. For decades, the scaffold remained largely confined to the dye industry and veterinary anthelmintics[2].
In the 1940s, researchers at Rhône-Poulenc Laboratories began exploring phenothiazine derivatives for their antihistaminic properties, leading to the synthesis of promethazine[3]. Promethazine exhibited profound sedative side effects, prompting French navy surgeon Henri Laborit to incorporate it into his preoperative "lytic cocktail" to mitigate surgical shock[1]. Seeking to amplify this sedative effect, Rhône-Poulenc chemist Paul Charpentier synthesized chlorpromazine (initially designated 4560 RP) in December 1950[4].
Laborit observed that chlorpromazine induced a unique state of "disinterest" in patients without causing a loss of consciousness[1]. Recognizing its potential, psychiatrists Jean Delay and Pierre Deniker administered the drug to schizophrenic patients at Sainte-Anne Hospital in Paris in 1952[1]. The transformative reduction in hallucinations and delusions effectively birthed the modern discipline of psychopharmacology, transitioning psychiatric care from institutionalization to pharmacological management[3].
Structure-Activity Relationship (SAR) and Receptor Pharmacology
The therapeutic efficacy of 3-(10H-phenothiazin-10-yl)propan-1-amine derivatives is primarily driven by their competitive antagonism of the dopamine D2 receptor[5]. The SAR of these first-generation antipsychotics is governed by two critical structural constraints:
-
C2 Substitution : The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at the C2 position of the phenothiazine ring is essential[6]. This substitution introduces molecular asymmetry, directing the optimal conformation of the aliphatic side chain toward the receptor's binding pocket. For example, promazine (lacking a C2 substituent) exhibits an order of magnitude lower affinity for the D2 receptor compared to chlorpromazine[7].
-
N10 Alkyl Chain Length : A three-carbon linker (propyl chain) between the phenothiazine nitrogen (N10) and the terminal basic amine is strictly required for antipsychotic activity[6]. Shortening this chain to two carbons (as seen in promethazine) shifts the pharmacological profile away from D2 antagonism and heavily toward H1 histamine and muscarinic receptor blockade[3].
Quantitative SAR Data Summary
The following table summarizes the causal relationship between structural modifications and D2 receptor binding affinities ( Ki ):
| Derivative | C2 Substituent | N10 Side Chain | D2 Receptor Affinity ( Ki , nM) | Clinical Profile |
| Promazine | -H | Aliphatic (Dimethylamine) | 6.5[7] | Low potency, high sedation |
| Chlorpromazine | -Cl | Aliphatic (Dimethylamine) | 0.55[8] | Standard typical antipsychotic |
| Fluphenazine | -CF3 | Piperazine | 0.2[9] | High potency, high EPS risk |
Mechanistic Pathway of D2 Receptor Blockade
Caption: Mechanism of D2 receptor blockade by chlorpromazine altering cAMP.
Chemical Synthesis Methodology
The core synthetic strategy for 3-(10H-phenothiazin-10-yl)propan-1-amine derivatives relies on the regioselective N-alkylation of the phenothiazine nucleus[6]. The protocol below outlines the classical synthesis of chlorpromazine, detailing the causality behind each experimental choice to ensure a self-validating system.
Step-by-Step Protocol: Synthesis of Chlorpromazine
1. Preparation of the Nucleophile (Deprotonation)
-
Action : Dissolve 1.0 equivalent of 2-chlorophenothiazine in anhydrous toluene under an inert nitrogen atmosphere. Slowly add 1.2 equivalents of Sodium Amide ( NaNH2 ) and heat the mixture to reflux (110 °C).
-
Causality : The secondary amine of the phenothiazine core is highly stable and weakly acidic ( pKa≈15 ). A strong base like NaNH2 (conjugate acid pKa≈38 ) is required to achieve irreversible deprotonation. Toluene is selected as the solvent because its high boiling point provides the necessary thermal energy for this endothermic step, while its aprotic nature prevents the destruction of the NaNH2 . The evolution of ammonia gas drives the equilibrium forward via Le Chatelier's principle, yielding a highly reactive nitrogen anion.
2. N-Alkylation (SN2 Substitution)
-
Action : While maintaining reflux, add 1.1 equivalents of 3-dimethylaminopropyl chloride dropwise over 60 minutes. Continue refluxing for an additional 4 hours.
-
Causality : The phenothiazine anion acts as a nucleophile, attacking the primary carbon of the alkyl halide in a classic SN2 mechanism. Dropwise addition is critical; it prevents localized concentration spikes of the alkyl halide, which could otherwise trigger competing elimination ( E2 ) side reactions or polyalkylation.
3. Workup and Isolation
-
Action : Cool the reaction mixture to room temperature and carefully quench with distilled water. Separate the organic toluene layer and extract it with 1M aqueous Hydrochloric Acid ( HCl ).
-
Causality : The water quench safely neutralizes any unreacted NaNH2 . The acid-base extraction is a self-validating purification step: the desired product (chlorpromazine) contains a basic terminal amine that protonates and migrates into the aqueous layer, leaving unreacted, neutral 2-chlorophenothiazine behind in the organic layer.
4. Final Neutralization
-
Action : Basify the aqueous layer with Sodium Hydroxide ( NaOH ) to pH 10, extract with dichloromethane, dry over anhydrous Na2SO4 , and evaporate the solvent to yield the free base of chlorpromazine.
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow of chlorpromazine via N-alkylation.
Sources
- 1. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The Large Action of Chlorpromazine: Translational and Transdisciplinary Considerations in the Face of COVID-19 [frontiersin.org]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. jmedchem.com [jmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. axonmedchem.com [axonmedchem.com]
pharmacokinetic profiling of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
An In-depth Technical Guide to the Pharmacokinetic Profiling of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
Introduction: Charting the Journey of a Novel Phenothiazine Candidate
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a derivative of the phenothiazine class of compounds.[1][2] This tricyclic heterocyclic structure is the cornerstone of numerous drugs known for their effects on the central nervous system, primarily through the modulation of dopaminergic and other neurotransmitter systems.[1][2][3] As researchers explore the therapeutic potential of novel derivatives like this one, a thorough understanding of their pharmacokinetic (PK) profile—the journey of the drug through the body—is paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct the pharmacokinetic profiling of this specific molecule. Our approach is built not on a rigid template, but on a logical, causality-driven experimental strategy that integrates in vitro assays to build a predictive and robust data package, essential for advancing a compound from discovery to clinical evaluation.[4]
Anticipated Pharmacokinetic Profile: A Hypothesis-Driven Starting Point
While specific data for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is not yet publicly available, we can formulate a working hypothesis based on its structural similarity to other phenothiazines, such as propiomazine.[5][6][7] This predictive framework is crucial as it informs our experimental design and helps in the early identification of potential developmental challenges.
Table 1: Predicted Pharmacokinetic Parameters
| Parameter | Predicted Value/Characteristic | Rationale based on Phenothiazine Class |
| Absorption | Moderate to Good Oral Bioavailability (~30-40%) | Propiomazine has a reported bioavailability of 33%.[6][8] The basic amine group suggests good solubility at gastric pH, aiding dissolution. |
| Distribution | High Plasma Protein Binding (>80%) | Propiomazine is 81% protein-bound.[7][8] The lipophilic tricyclic core of phenothiazines promotes binding to plasma proteins like albumin.[6] |
| Large Volume of Distribution (Vd) | Expected to readily cross the blood-brain barrier due to its lipophilicity, a characteristic of CNS-acting phenothiazines.[6] | |
| Metabolism | Primarily Hepatic | The liver is the main site of metabolism for phenothiazines, likely via Cytochrome P450 (CYP) enzymes.[5][6] |
| Excretion | Renal and Fecal Routes | Metabolites of phenothiazines are typically eliminated through both urine and feces.[5] |
| Half-Life (t½) | Moderate (e.g., 8-12 hours) | Propiomazine has a half-life of approximately 9 hours.[8] |
A Foundational Workflow for In Vitro ADME Profiling
The initial characterization of a new chemical entity (NCE) relies on a suite of in vitro assays that model the key processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][9] This approach provides critical data to guide chemical optimization and predict in vivo performance before committing to costly and complex animal studies.[4]
Caption: Core in vitro ADME experimental workflow.
Experimental Protocols and Causality
Absorption: Will the Compound Cross the Gut Wall?
The primary question for an orally administered drug is its ability to pass through the intestinal epithelium. The Caco-2 permeability assay is the industry standard for predicting this.
-
Causality Behind Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes. This monolayer mimics the key features of the human intestinal barrier, including the expression of critical uptake and efflux transporters.[10] This makes it an invaluable tool for predicting oral absorption and identifying if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and formation of tight junctions.
-
Barrier Integrity Check: Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Initiation:
-
A-to-B (Apical to Basolateral): Add the test compound (typically at 1-10 µM) to the apical (A) side, which represents the gut lumen.
-
B-to-A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (B) side, representing the blood.
-
-
Sampling: At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
-
Interpretation of Results:
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good potential for passive absorption.
-
Low Permeability (Papp < 2 x 10⁻⁶ cm/s): May indicate poor absorption in vivo.
-
Efflux Ratio > 2: Indicates the compound is likely a substrate of an efflux transporter (e.g., P-gp), which can limit its net absorption.
-
Metabolism: How Stable is the Compound in the Liver?
Understanding a compound's metabolic stability is critical for predicting its half-life and oral bioavailability. The liver is the primary site of drug metabolism. We use subcellular fractions (microsomes) and whole cells (hepatocytes) to model this process.
-
Causality Behind Experimental Choice:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[11] They are a cost-effective first screen for metabolic liability.
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[11] They provide a more complete and physiologically relevant picture of hepatic metabolism.[9]
-
-
Incubation Preparation: Prepare a mixture containing HLM, the test compound (e.g., 1 µM), and buffer in a 96-well plate.
-
Reaction Initiation: Warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Interpretation of Results:
-
High Stability (t½ > 60 min): Suggests the compound is slowly metabolized and may have a long half-life in vivo.
-
Low Stability (t½ < 15 min): Indicates rapid metabolism, which could lead to low oral bioavailability and a short duration of action.
-
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body, and its binding to plasma proteins is a key determinant of its availability to act on its target or be cleared.
-
Causality Behind Experimental Choice: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit drug efficacy and clearance. Rapid Equilibrium Dialysis (RED) is a reliable method that minimizes experimental artifacts.[11]
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Addition: Add plasma to one chamber and the test compound spiked into plasma to the other.
-
Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma-containing chamber and the protein-free buffer chamber.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Interpretation of Results:
-
High Binding (>99%): Small changes in binding can significantly impact the free drug concentration, potentially affecting efficacy and safety.
-
Low Binding (<90%): The free fraction is less sensitive to changes in protein levels or displacement by other drugs.
-
Probing for Drug-Drug Interaction (DDI) Potential
A critical safety assessment involves determining if the NCE can inhibit or induce metabolic enzymes, which could alter the pharmacokinetics of co-administered drugs.[9]
Caption: Decision tree for assessing drug-drug interaction risk.
Protocol: CYP450 Inhibition Assay
-
System: Use human liver microsomes or recombinant CYP enzymes.
-
Method: Co-incubate the test compound at various concentrations with a CYP-specific probe substrate.
-
Analysis: Measure the formation of the probe substrate's metabolite via LC-MS/MS or fluorescence.
-
Endpoint: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity. This value is then compared to the expected clinical plasma concentrations to assess risk.
Bioanalytical Method Validation: The Cornerstone of Trustworthy Data
All pharmacokinetic data is contingent upon the ability to accurately and reliably measure the concentration of the drug in a biological matrix (e.g., plasma, urine).[12] Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines.[12][13]
Table 2: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured values to the true value. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | Variability of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the analyte's retention time. |
| Sensitivity | The Lower Limit of Quantification (LLOQ). | Analyte response is ≥5 times the response of a blank sample. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | CV of response ratios should be ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of nominal concentration. |
Conclusion: Synthesizing a Comprehensive Profile
The is a systematic, multi-faceted process. By integrating the data from the described in vitro assays, researchers can build a robust profile that informs critical decisions. Low permeability may prompt formulation efforts, while rapid metabolism might direct medicinal chemists to block the identified "soft spot" on the molecule. A high risk of DDI could influence the intended patient population or even terminate the compound's development. This structured, hypothesis-driven approach, grounded in validated protocols and sound scientific principles, provides the authoritative foundation needed to confidently advance a promising molecule toward its ultimate therapeutic goal.
References
-
European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]
-
PubChem. Propiomazine. National Institutes of Health. [Link]
-
Lin, J. H., & Lu, A. Y. (2018). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Taylor & Francis Online. [Link]
-
Pharmacology of Propiomazine (Propavan); Overview, Pharmacokinetics, Mechanism of action, Uses. (2024). YouTube. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Miyamoto, M. (1991). Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. PubMed. [Link]
-
European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]
-
Grokipedia. Propiomazine. [Link]
-
Alvarez, J. C., & Del-Aguila-Vilas, D. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Scholarly Commons. [Link]
-
Cruz-Vera, M., Lucena, R., Cárdenas, S., & Valcárcel, M. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]
-
Anna, E. (2008). Permeability--in vitro assays for assessing drug transporter activity. PubMed. [Link]
-
Zhang, L., & Pang, K. S. (2024). Application of transporter assays for drug discovery and development: an update of the literature. PubMed. [Link]
-
European Medicines Agency. (2017). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. [Link]
- Martindale: The Complete Drug Reference. (n.d.).
-
European Medicines Agency. Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Alfred-Ugbenbo, D., Blazheyevskiy, M.Ye., Kovalenko, V.S., & Merzlikin, S.I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]
-
U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies. [Link]
-
Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]
-
chemeurope.com. Propiomazine. [Link]
-
Ovid. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]
-
Pyka, A., & Bober, K. (2006). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. PubMed. [Link]
-
Blazek, J., & Spinková, V. (1967). [Determination of phenothiazine derivatives in biological material]. PubMed. [Link]
-
ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
-
Massive Bio. (2026). Phenothiazine. [Link]
-
U.S. Food and Drug Administration. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. [Link]
-
PubChem. 3-(10H-phenothiazin-10-yl)propan-1-amine. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2019). Population Pharmacokinetics: Guidance for Industry. [Link]
-
Pharmaffiliates. Promethazine-impurities. [Link]
-
ResearchGate. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. PubMed. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. massivebio.com [massivebio.com]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propiomazine â Grokipedia [grokipedia.com]
- 7. Propiomazine [chemeurope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
step-by-step synthesis protocol for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
An Application Note and Step-by-Step Synthesis Protocol for 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride
Introduction
3-(10H-phenothiazin-10-yl)propan-1-amine and its hydrochloride salt are valuable compounds within medicinal chemistry and drug development. As derivatives of the phenothiazine tricycle, a privileged scaffold in pharmacology, these molecules serve as key intermediates in the synthesis of a wide range of biologically active agents, particularly antipsychotic and antihistaminic drugs.[1][2] The introduction of an N-alkylamine side chain modulates the parent molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and reliable synthesis a critical task for researchers.[1]
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride via the N-alkylation of phenothiazine. It is intended for an audience of trained chemists, researchers, and drug development professionals. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step process: (1) N-alkylation of phenothiazine with 3-chloropropan-1-amine, followed by (2) conversion of the resulting free amine to its hydrochloride salt.
Overall Reaction: Phenothiazine + 3-Chloropropan-1-amine hydrochloride → 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
The core of this synthesis is the N-alkylation step, which follows a classic nucleophilic substitution mechanism. A strong base, sodium hydride (NaH), is used to deprotonate the secondary amine of the phenothiazine ring. This creates a highly nucleophilic phenothiazinate anion. This anion then attacks the electrophilic carbon of 3-chloropropan-1-amine in an SN2 reaction, displacing the chloride leaving group and forming the new carbon-nitrogen bond.
dot
Caption: Figure 1: N-Alkylation Reaction Mechanism
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) | Notes |
| Phenothiazine | 92-84-2 | 199.27 g/mol | 10.0 g (50.2 mmol) | Purity >98% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 2.4 g (60 mmol) | 60% dispersion in mineral oil |
| 3-Chloropropan-1-amine hydrochloride | 6276-54-6 | 130.01 g/mol | 7.2 g (55.2 mmol) | Purity >97% |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 150 mL | Sure/Seal™ or freshly distilled |
| Anhydrous Hexane | 110-54-3 | 86.18 g/mol | 50 mL | For washing NaH |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 500 mL | Reagent grade, for extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | 200 mL | For washing |
| Brine (Saturated NaCl solution) | N/A | N/A | 200 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~10 g | For drying |
| Hydrochloric Acid (HCl) solution | 7647-01-0 | 36.46 g/mol | As needed | 2M solution in diethyl ether |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | 200 mL | Anhydrous, for precipitation |
| Silica Gel | 112926-00-8 | N/A | As needed | For column chromatography |
Equipment
-
Three-neck round-bottom flask (500 mL) with magnetic stirrer bar
-
Reflux condenser and nitrogen/argon inlet adapter
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Magnetic stir plate
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Experimental Protocol
dot
Caption: Figure 2: Overall Synthesis Workflow
Part 1: N-Alkylation of Phenothiazine
-
Preparation of Sodium Hydride:
-
Under an inert atmosphere (N₂ or Ar), weigh 2.4 g of 60% NaH dispersion into the 500 mL three-neck flask containing a magnetic stirrer.
-
Add 25 mL of anhydrous hexane and stir the slurry for 5 minutes.
-
Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula transfer.
-
Repeat the washing process with another 25 mL of anhydrous hexane.
-
After the second wash, place the flask under a vacuum for 15-20 minutes to remove residual hexane, yielding a fine, grey powder.
-
Causality: This step is crucial to remove the non-reactive mineral oil carrier, which can interfere with the reaction and complicate purification. Handling NaH requires strict anhydrous and inert conditions.[3][4]
-
-
Deprotonation of Phenothiazine:
-
Re-establish the inert atmosphere in the flask containing the washed NaH.
-
Add 100 mL of anhydrous DMF to the flask via cannula or syringe.
-
In a separate beaker, dissolve 10.0 g (50.2 mmol) of phenothiazine in 50 mL of anhydrous DMF.
-
Transfer this phenothiazine solution to the dropping funnel and add it dropwise to the stirred NaH/DMF suspension over 30 minutes at room temperature.
-
Observe for hydrogen gas evolution (bubbling). After the addition is complete, stir the resulting dark green/brown mixture for 1 hour at room temperature to ensure complete deprotonation.
-
Causality: The N-H proton of phenothiazine is weakly acidic and requires a strong base like NaH for complete deprotonation, forming the nucleophilic anion necessary for the subsequent alkylation step.[2][5]
-
-
Alkylation Reaction:
-
In a separate flask, dissolve 7.2 g (55.2 mmol) of 3-chloropropan-1-amine hydrochloride in a minimal amount of DMF (if needed, gentle warming can aid dissolution, then cool to RT).
-
Add the 3-chloropropan-1-amine hydrochloride solution dropwise to the phenothiazinate anion suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenothiazine starting material is consumed.
-
Causality: The alkylation is an SN2 reaction. Heating increases the reaction rate. A slight excess of the alkylating agent ensures complete consumption of the phenothiazine.
-
Part 2: Work-up and Purification
-
Reaction Quenching and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
EXTREME CAUTION: Slowly and carefully quench the reaction by adding 100 mL of cold water dropwise. Unreacted NaH will react violently with water, producing flammable hydrogen gas.[6] Ensure adequate ventilation and no nearby ignition sources.
-
Transfer the quenched mixture to a 1 L separatory funnel. Add 200 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 150 mL portions of ethyl acetate.
-
Combine all organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base as a viscous oil or solid.
-
Causality: Quenching neutralizes the reactive NaH. The aqueous work-up removes DMF and inorganic salts. Washing with NaHCO₃ removes any acidic impurities, and the brine wash helps to break emulsions and remove water.
-
-
Purification (Column Chromatography):
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The polarity can be adjusted based on TLC analysis.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 3-(10H-phenothiazin-10-yl)propan-1-amine free base.
-
Part 3: Hydrochloride Salt Formation
-
Precipitation of the Hydrochloride Salt:
-
Dissolve the purified free base in approximately 150-200 mL of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper on a withdrawn drop).
-
A white or off-white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Causality: The basic amine readily reacts with HCl to form the ammonium salt, which is typically a crystalline solid with lower solubility in nonpolar solvents like diethyl ether, causing it to precipitate.[1] This step also serves as a final purification method.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any surface impurities.
-
Dry the product under high vacuum at 40-50 °C for several hours to obtain the final 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
-
Characterization and Expected Results
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[7] |
| Molecular Formula | C₁₅H₁₇ClN₂S[8] |
| Molecular Weight | 292.83 g/mol [8] |
| Melting Point | 226-228 °C[7] |
| Expected Yield | 65-80% (based on phenothiazine) |
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons of the phenothiazine core (approx. δ 6.8-7.5 ppm), a triplet for the N-CH₂ group attached to the phenothiazine (approx. δ 3.9-4.1 ppm), signals for the other two methylene groups of the propyl chain, and a broad signal for the -NH₃⁺ protons.[9]
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ (for the free base) at m/z 257.11, corresponding to C₁₅H₁₇N₂S⁺.[10]
-
IR Spectroscopy (KBr Pellet): Expected characteristic peaks include N-H stretching (for -NH₃⁺) around 3000-3200 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.
Safety Precautions
This synthesis involves several hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[3][11][12]
-
Sodium Hydride (NaH): Highly water-reactive and flammable.[4][13] It causes severe skin and eye burns.[14] All handling must be done under a dry, inert atmosphere. Do not allow contact with water or protic solvents. Use dry sand or a Class D fire extinguisher for fires; DO NOT USE WATER OR CO₂ .[3]
-
Phenothiazine: Harmful if swallowed and may cause skin irritation or allergic reactions.[15][16] It is very toxic to aquatic life.[12][16] Avoid creating dust.
-
3-Chloropropan-1-amine hydrochloride: Causes skin and serious eye irritation.[11][17] May cause respiratory irritation.[18]
-
Anhydrous Solvents (DMF, Hexane, Ether): Flammable liquids. DMF is a suspected teratogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles or a face shield, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts).
References
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- MedChemExpress. (2025). 3-Chloropropan-1-amine hydrochloride-SDS.
- Redox. (2022, March 3). Safety Data Sheet Phenothiazine.
- ChemicalBook. (2026, January 17). Sodium hydride - Safety Data Sheet.
- ChemicalBook. (2026, March 7). Phenothiazine - Chemical Safety Data Sheet.
- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
- Aldrich. (2011, July 11). Sodium hydride - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- VWR. (2024, November 4). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
- Louisiana Chemical Equipment Company. (2015, June 25). SAFETY DATA SHEET - Phenothiazine D Prills.
- Santa Cruz Biotechnology. (n.d.). 3-Chloropropylamine hydrochloride Material Safety Data Sheet.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - Phenothiazine.
- Fluorochem. (n.d.). 3-Chloropropan-1-amine hydrochloride.
- Google Patents. (n.d.). US3689484A - Alkylation of phenothiazine.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
- ChemRxiv. (2020, August 24). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes.
- Macedonian Journal of Chemistry and Chemical Engineering. (2015, August 25). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine.
- BLDpharm. (n.d.). 109262-13-7|3-(10H-Phenothiazin-10-yl)propan-1-amine hydrochloride.
- Fisher Scientific. (2010, July 15). SAFETY DATA SHEET - Propylamine hydrochloride.
- ChemScene. (n.d.). 3-(10h-Phenothiazin-10-yl)propan-1-amine hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
- ResearchGate. (2018, September 21). Synthesis of New N-Substituted Phenothiazine Derivatives.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloropropylamine Hydrochloride | 6276-54-6.
- European Patent Office. (2020, October 21). METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS.
- PubChem. (n.d.). 3-(10H-phenothiazin-10-yl)propan-1-amine.
- ScienceDirect. (2024, May 31). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry.
- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- Journal of Pharmaceutical Negative Results. (2022, August 15). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu.
- Pharmaffiliates. (n.d.). Promethazine-impurities.
- NIST WebBook. (n.d.). Promethazine hydrochloride.
- ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. ache.org.rs [ache.org.rs]
- 3. alkalimetals.com [alkalimetals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | 109262-13-7 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
- 10. 3-(10H-phenothiazin-10-yl)propan-1-amine | C15H16N2S | CID 11079240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. redox.com [redox.com]
- 13. chemscience.com [chemscience.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. fishersci.com [fishersci.com]
cell culture assay protocols involving 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
An In-Depth Guide to Cell Culture Assays Using 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
Introduction: Unveiling the Potential of a Phenothiazine Derivative
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, also known by synonyms such as 3-(10H-phenothiazin-10-yl)propylamine hydrochloride and related to the base compound Dinorpromazine, is a member of the phenothiazine class of heterocyclic compounds.[1][2] Phenothiazines have a storied history in medicine, initially developed as antipsychotic agents due to their potent dopamine receptor antagonism.[3][4] However, extensive research has unveiled a much broader spectrum of biological activities, including significant anticancer, multidrug resistance (MDR) reversal, and autophagy-modulating properties.[5][6]
This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for utilizing 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in fundamental cell-based assays. The protocols are designed to be self-validating, with explanations of the scientific principles and causality behind key experimental steps, ensuring both technical accuracy and practical success.
| Property | Value | Source |
| CAS Number | 109262-13-7 | [2][7] |
| Molecular Formula | C₁₅H₁₇ClN₂S | [7] |
| Molecular Weight | 292.83 g/mol | [2] |
| Synonyms | 3-(10H-phenothiazin-10-yl)propylamine hydrochloride, Dinorpromazine related | [1][2] |
| Physical Form | Powder | [2] |
| Solubility | Soluble in DMSO for stock preparation | [8] |
Core Mechanisms of Action: A Multifaceted Cellular Impact
Phenothiazine derivatives exert their effects by interacting with multiple cellular targets and pathways. Their tricyclic structure allows them to intercalate into membranes and inhibit various enzymes and receptors. Understanding these mechanisms is critical for designing and interpreting cell culture experiments.
Key mechanisms include:
-
Dopamine Receptor Antagonism: The primary mechanism for their antipsychotic effects is the blockade of D2 dopamine receptors in the brain's mesolimbic pathway, which can also influence cell signaling in non-neuronal cells.[4][9]
-
Inhibition of ABC Transporters: Many phenothiazines can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). This action blocks the efflux of chemotherapeutic drugs from cancer cells, thereby reversing multidrug resistance.[10][11]
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of the BCL-2 family of proteins.[5]
-
Modulation of Autophagy and Necroptosis: Evidence suggests that phenothiazines can influence complex cell death and survival pathways like autophagy and necroptosis, often in a context-dependent manner based on cell type and compound concentration.[6][12]
Caption: Key cellular targets and pathways modulated by phenothiazine derivatives.
Application Note 1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity.[13] As viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals, the amount of formazan produced is proportional to the number of living cells.[13] This assay is ideal for screening the cytotoxic or anti-proliferative effects of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for a typical MTT-based cytotoxicity experiment.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
-
Anhydrous DMSO (for stock solution)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Formazan Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14]
-
Rationale: Optimal seeding density ensures cells are in the exponential growth phase during treatment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution (e.g., 20-50 mM) of the phenothiazine compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Scientist's Note: Ensure the final DMSO concentration in the wells is non-toxic, typically ≤0.5%.[8] Include a "vehicle control" with the highest concentration of DMSO used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media (vehicle control, no-treatment control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Data Interpretation
| Result | Interpretation | Next Steps |
| Dose-dependent decrease in absorbance | Compound exhibits cytotoxic/cytostatic activity. | Calculate IC₅₀ value (concentration that inhibits 50% of cell viability). |
| No change in absorbance vs. vehicle | Compound is not cytotoxic at the tested concentrations. | Test higher concentrations or explore other mechanisms (e.g., MDR reversal). |
| High absorbance in "no cell" controls | Contamination or MTT precipitation. | Check sterility; ensure complete formazan solubilization. |
Application Note 2: Evaluation of Multidrug Resistance (MDR) Reversal
Phenothiazines are known to inhibit P-glycoprotein (P-gp), a key MDR efflux pump. A rhodamine 123 (Rh123) accumulation and efflux assay is a standard method to assess P-gp inhibition. Rh123 is a fluorescent substrate of P-gp; in MDR cells, it is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to Rh123 accumulation and a corresponding increase in fluorescence, which can be quantified by flow cytometry.[15]
Detailed Protocol: Rhodamine 123 Efflux Assay
Materials:
-
MDR-positive cell line (e.g., LoVo/Dx, MCF-7/ADR) and its sensitive parental counterpart.
-
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
-
Verapamil or Thioridazine (as a positive control P-gp inhibitor).
-
Rhodamine 123 (stock in DMSO).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture sensitive and MDR-positive cells to ~80% confluency.
-
Harvest cells and resuspend in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
Aliquot cell suspensions into flow cytometry tubes.
-
Add the phenothiazine compound at various non-toxic concentrations. Include a positive control (e.g., Verapamil) and a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C to allow the inhibitor to interact with the cells.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of ~1 µM.
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Analysis:
-
After loading, wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Resuspend the cell pellet in 500 µL of fresh, pre-warmed medium (containing the respective inhibitors or vehicle).
-
Incubate for an efflux period of 1-2 hours at 37°C.
-
Rationale: During this time, functional P-gp will pump the Rh123 out of the cells. The presence of an inhibitor will slow this process.
-
Immediately analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of treated MDR cells to that of untreated MDR cells and sensitive parental cells. A significant increase in MFI in the presence of the phenothiazine compound indicates inhibition of P-gp and reversal of the MDR phenotype.[16]
-
Application Note 3: Monitoring Autophagy Modulation
Autophagy is a cellular degradation and recycling process crucial for homeostasis.[12] A hallmark of autophagy is the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagy induction.[17] This can be reliably measured by Western blotting.
Detailed Protocol: LC3-II Detection by Western Blot
Materials:
-
Cell line of interest.
-
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
-
Chloroquine or Bafilomycin A1 (autophagic flux inhibitors).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the phenothiazine compound at desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Crucial Control: To measure autophagic flux, run parallel treatments where cells are co-treated with the compound and a late-stage autophagy inhibitor like Chloroquine (50 µM) for the final 2-4 hours.
-
Rationale: Chloroquine blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate. A further increase in LC3-II levels in the presence of both the compound and Chloroquine, compared to Chloroquine alone, indicates a true induction of autophagic flux rather than a blockage of the pathway.[17]
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software.
-
Calculate the LC3-II/loading control ratio (or LC3-II/LC3-I ratio) for each condition. An increased ratio in treated cells suggests autophagy modulation. Analysis of p62 levels can also be informative, as p62 is a protein degraded by autophagy, so its levels should decrease with increased autophagic flux.[12]
-
Compound Preparation and Handling
Expertise & Experience: Proper handling of test compounds is paramount for reproducible results. Phenothiazine derivatives are often hydrophobic and require careful preparation.
-
Stock Solution Preparation:
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Dilutions:
-
When preparing working dilutions, add the DMSO stock directly into pre-warmed (37°C) cell culture medium while vortexing or mixing vigorously. This rapid dilution into a larger volume helps prevent the compound from precipitating out of solution.[8]
-
Always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. For most lines, this is below 0.5%.[8]
-
References
-
Phenothiazine. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Reversal of multidrug resistance by phenothiazines and structurally related compounds. (1995). PubMed. [Link]
-
Reversal of ABCB1-related Multidrug Resistance of Colonic Adenocarcinoma Cells by Phenothiazines. (2015). Anticancer Research. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Phenothiazine: Therapeutic Uses and Mechanism of Action. (2026). Massive Bio. [Link]
-
Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine, a phytochemical from cocoa. (2019). PubMed. [Link]
-
Phenothiazines and Related Drugs as Multi Drug Resistance Reversal Agents in Cancer Chemotherapy Mediated by p-glycoprotein. ResearchGate. [Link]
-
Methods for the Detection of Autophagy in Mammalian Cells. (2017). PMC. [Link]
-
Preliminary studies on phenothiazine-mediated reversal of multidrug resistance in mouse lymphoma and COLO 320 cells. (2005). PubMed. [Link]
-
Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites. (1982). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University. [Link]
-
Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
Assays to Monitor Autophagy Progression in Cell Cultures. (2020). PMC. [Link]
-
Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells. (2019). Bio-protocol. [Link]
-
Autophagy Assay, Red. Immunochemistry Technologies. [Link]
-
Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. (2023). PubMed. [Link]
-
How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]
-
Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2024). PMC. [Link]
-
Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers. (2022). MDPI. [Link]
-
3-(10H-phenothiazin-10-yl)propan-1-amine. PubChem. [Link]
-
N,N,2,2-Tetramethyl-3-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1). PubChem. [Link]
-
Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2021). AIP Publishing. [Link]
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (2022). Global Scientific Journals. [Link]
-
Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. (2016). ResearchGate. [Link]
Sources
- 1. 3-(10H-phenothiazin-10-yl)propan-1-amine | C15H16N2S | CID 11079240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | 109262-13-7 [sigmaaldrich.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Reversal of multidrug resistance by phenothiazines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preliminary studies on phenothiazine-mediated reversal of multidrug resistance in mouse lymphoma and COLO 320 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine, a phytochemical from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride Stock Solutions
Executive Summary & Pharmacological Context
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a critical primary amine derivative of the phenothiazine class. Compounds containing this tricyclic scaffold and an aminopropyl side chain are frequently utilized in bioassays evaluating1[1], and monoamine receptor binding.
Despite the robust pharmacological utility of the phenothiazine core, it presents significant handling challenges in vitro. The central ring's sulfur and nitrogen atoms are highly susceptible to environmental degradation, necessitating stringent protocols for stock solution preparation to ensure assay reproducibility and data integrity.
Physicochemical Profiling & Causality of Experimental Choices
To design a self-validating protocol, it is imperative to understand the mechanisms driving phenothiazine instability:
-
Solvent Selection (DMSO vs. Aqueous): Although the hydrochloride salt formulation renders the compound highly soluble in water, aqueous environments dramatically accelerate degradation. In aqueous solutions, phenothiazines tend to form aggregates that, upon light exposure, rapidly generate 2[2]. Utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary stock solvent minimizes aggregation-induced photochemistry and extends shelf life.
-
Oxidative Vulnerability: The sulfur atom within the phenothiazine heterocycle is a prime target for oxidation, leading to the formation of 3[3]. Displacing dissolved oxygen with an inert gas (Argon or Nitrogen) during preparation is mandatory to arrest this pathway.
-
Photolytic Degradation: Ambient laboratory lighting induces photochemical reactions. Monomeric phenothiazines can be completely converted to oxidized forms after mere minutes of UV/visible light exposure[2]. Consequently, all preparations must be conducted under subdued lighting and stored in amber vials.
Stock Preparation Workflow
Workflow for the preparation and storage of phenothiazine derivative stock solutions.
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation & Weighing
-
Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening cold vials causes atmospheric condensation, introducing water that accelerates hydrolysis and oxidation.
-
Environmental Control: Dim the laboratory lights or work under yellow/red safe lighting to prevent photolytic degradation.
-
Weighing: Weigh the desired amount of compound using an analytical balance. Transfer immediately to an amber glass vial or a low-binding dark polypropylene tube.
Phase 2: Dissolution & Purging
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to achieve a stock concentration of 10 mM to 50 mM.
-
Homogenization: Vortex gently for 30–60 seconds until the solution is completely clear. Avoid excessive sonication, which generates localized heat and accelerates degradation.
-
Inert Gas Purging: Insert a clean, sterile needle connected to an Argon or Nitrogen gas line into the headspace of the vial. Purge the headspace gently for 15–30 seconds to displace oxygen[3].
Phase 3: Aliquoting & Storage
-
Aliquoting: Divide the primary stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber microcentrifuge tubes. Causality: Phenothiazines are highly sensitive to freeze-thaw cycles. Single-use aliquots ensure the integrity of the compound for each independent bioassay.
-
Storage: Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (< 1 month).
Phase 4: Quality Control (Self-Validating System)
-
Visual Inspection: Before use, visually inspect the thawed aliquot. A pristine 3-(10H-phenothiazin-10-yl)propan-1-amine solution should be colorless to very pale yellow. If the solution exhibits a pink, red, or blue hue, radical cations or sulfoxides have formed[2], and the aliquot must be discarded.
Quantitative Data Presentation
Table 1: Physicochemical Properties & Stock Parameters
| Parameter | Specification | Rationale / Impact |
| Molecular Weight | ~292.83 g/mol | Required for precise molarity calculations (includes HCl salt). |
| Primary Solvent | Anhydrous DMSO | Prevents aqueous aggregation and subsequent radical cation formation. |
| Max Stock Concentration | 50 mM | Ensures complete dissolution without precipitation during freeze-thaw. |
| Storage Environment | -80°C, Amber Vials, Argon | Mitigates thermal, photolytic, and oxidative degradation pathways. |
| Plastic Compatibility | Low-binding PP or Glass | Prevents lipophilic adsorption of the tricyclic core to standard polystyrene. |
Table 2: Serial Dilution Matrix for Bioassays (from 10 mM Stock)
Note: Dilutions into aqueous assay buffers must be performed immediately prior to cell/target treatment to minimize in-assay degradation.
| Dilution Step | Source Volume | Assay Buffer Volume | Final Concentration | Final DMSO % |
| Step 1 | 10 µL of 10 mM Stock | 990 µL | 100 µM | 1.0% |
| Step 2 | 100 µL of Step 1 | 900 µL | 10 µM | 0.1% |
| Step 3 | 100 µL of Step 2 | 900 µL | 1 µM | 0.01% |
| Step 4 | 100 µL of Step 3 | 900 µL | 0.1 µM | 0.001% |
Crucial Insight: Most cell-based bioassays tolerate a maximum of 0.1% to 0.5% DMSO. If a 100 µM treatment is required, ensure the 1.0% DMSO concentration does not induce solvent-mediated cytotoxicity in your specific cell line.
Sources
reducing background fluorescence in 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride assays
Welcome to the Technical Support Center for phenothiazine-based assay development. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride .
While phenothiazine derivatives are powerful scaffolds for fluorogenic probes and redox sensors, their electron-rich sulfur core and lipophilic nature frequently lead to high background fluorescence. This guide dissects the causality behind these artifacts and provides field-proven, self-validating protocols to eliminate them.
Mechanistic Overview: Sources of Background Fluorescence
To effectively troubleshoot, we must first understand the molecular behavior of the phenothiazine core. Background fluorescence in these assays is rarely a simple pipetting error; it is driven by two primary mechanisms: Autoxidation and Aggregation-Induced Emission (AIE) .
Mechanisms of phenothiazine background fluorescence and targeted interventions.
Troubleshooting Q&A
Q1: My cell-free biochemical assay exhibits a progressively increasing background fluorescence over time, even in negative controls. What is causing this? Causality: The sulfur atom in the phenothiazine ring is highly susceptible to autoxidation by dissolved oxygen or trace reactive oxygen species (ROS) in your assay buffer. This oxidation converts the non-fluorescent phenothiazine into a rigid, highly fluorescent sulfoxide or radical cation by activating an intramolecular charge transfer (ICT) pathway [1]. Solution: You must actively maintain the reduced state of the probe. Degas your buffers and introduce a compatible antioxidant. Ascorbic acid and Tris(2-carboxyethyl)phosphine (TCEP) are highly effective at scavenging free radicals and preventing phenothiazine autoxidation without interfering with most downstream fluorescence readouts [2].
Q2: I am using this compound for fixed-cell imaging, but I observe massive, punctate background signals in the cytoplasm. How do I fix this? Causality: The primary amine on the propyl linker of your compound has a pKa of ~9.5. At a physiological pH of 7.4, this amine is protonated, rendering the entire molecule a lipophilic cation. This drives strong electrostatic and hydrophobic interactions with negatively charged cellular structures, particularly lipofuscin granules and lipid membranes. Once localized in these dense hydrophobic pockets, the local concentration spikes, leading to Aggregation-Induced Emission (AIE). Solution: You must disrupt these interactions and quench inherent autofluorescence. Utilize a commercial lipofuscin quencher like TrueBlack, which effectively suppresses non-specific hydrophobic binding and lipofuscin autofluorescence without stripping your specific signal [4]. Additionally, optimizing the use of non-ionic detergents (e.g., Tween-20) will prevent micelle-induced AIE.
Q3: Does the choice of reducing agent impact the stability of the phenothiazine core? Causality: Yes. While Dithiothreitol (DTT) is common, it can form mixed disulfides and has a shorter half-life in solution. TCEP is vastly superior for phenothiazine stabilization because it operates over a wider pH range, is resistant to autoxidation itself, and lacks the intrinsic fluorescence interference sometimes observed with high concentrations of other reducing agents [3].
Table 1: Quantitative Comparison of Antioxidants for Phenothiazine Stabilization
| Antioxidant / Reducing Agent | Optimal Working Concentration | Half-Life in Buffer (pH 7.4) | Efficacy in Quenching PTZ Radicals | Technical Notes |
| Ascorbic Acid | 1.0 - 5.0 mM | ~2 - 4 hours | High | Excellent for live-cell assays; requires fresh preparation daily [2]. |
| TCEP | 0.5 - 2.0 mM | > 24 hours | Very High | Gold standard. Does not interfere with amine-reactive crosslinking [3]. |
| DTT | 1.0 - 5.0 mM | ~4 - 6 hours | Moderate | Prone to autoxidation; strong odor; can alter protein disulfide bonds. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in controls to confirm that background reduction is mechanistically driven and not an artifact of signal quenching.
Protocol 1: Preparation of Oxidation-Resistant Assay Buffer (Cell-Free Assays)
This protocol prevents the autoxidation of the phenothiazine core, ensuring baseline fluorescence remains near zero.
-
Buffer Degassing: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Degas the buffer under a vacuum with sonication for 15 minutes to remove dissolved O2.
-
Antioxidant Addition: Immediately prior to the assay, add TCEP to a final concentration of 1.0 mM. (Note: Do not store TCEP in buffers containing phosphate for prolonged periods).
-
Detergent Optimization: Add 0.01% - 0.05% Tween-20 to prevent the hydrophobic phenothiazine core from aggregating or sticking to the walls of the microplate.
-
Self-Validation Step (The "Vehicle Control"):
-
Well A: Buffer + TCEP + 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride (No target analyte).
-
Well B: Buffer (No TCEP) + 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
-
Validation: If Well B shows a time-dependent increase in fluorescence while Well A remains flat, you have successfully validated that autoxidation was the source of your background.
-
Protocol 2: Quenching Non-Specific Binding in Fixed-Cell Assays
This protocol utilizes TrueBlack to suppress lipophilic cation binding and lipofuscin autofluorescence [4].
-
Fixation & Permeabilization: Fix cells in 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Primary Blocking: Block with 5% BSA in PBS + 0.05% Tween-20 for 1 hour at room temperature to saturate non-specific protein binding sites.
-
Probe Incubation: Incubate cells with your 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride-derived probe.
-
Stringent Washing: Wash 3 × 5 minutes in PBS containing 0.1% Tween-20. Crucial: The detergent is necessary to pull unbound lipophilic probe out of the lipid bilayers.
-
Autofluorescence Quenching: Prepare a 1X TrueBlack solution in 70% ethanol (or as per manufacturer instructions). Incubate the slides for 30–60 seconds.
-
Final Wash & Mount: Rinse rapidly 3 times with PBS to remove excess quencher. Mount using an antifade mounting medium.
-
Self-Validation Step: Image an unstained, TrueBlack-treated control slide. The background fluorescence in the phenothiazine emission channel should be indistinguishable from the camera's dark current.
References
-
A new red fluorescent probe based on the rosamine-phenothiazine for highly selective and rapid detection of hypochlorite and its bioimaging in live cells. ResearchGate. Available at:[Link]
-
Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives. PMC. Available at:[Link]
-
A Biosensor of S100A4 Metastasis Factor Activation: Inhibitor Screening and Cellular Activation Dynamics. PMC. Available at:[Link]
Technical Support Center: Refining Crystallization of 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride
Welcome to the Technical Support Center for phenothiazine derivative purification. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a critical primary amine intermediate and active pharmaceutical ingredient (API) precursor. Due to its electron-rich thiazine core and flexible aliphatic amine chain, researchers frequently encounter three major crystallization hurdles: oxidative degradation , liquid-liquid phase separation (oiling out) , and polymorphic intergrowth .
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity crystalline yields.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my crystallization solution turn pink, brown, or cyan upon heating? A: Phenothiazine cores are highly electron-rich and notoriously susceptible to oxidation. The sulfur atom in the phenothiazine moiety exists in a sulfide state (+2 oxidation) and can easily oxidize to a sulfoxide (+4) or sulfone (+6) state when exposed to reactive oxygen species or light [1].
-
The Causality: This oxidation transforms the electron-donating sulfur atom into an electron-withdrawing group, drastically altering the molecule's optoelectronic properties and causing a visible color shift (often from pale yellow to pink or cyan) [1].
-
The Fix: Always degas your solvents, perform crystallizations under an inert argon or nitrogen atmosphere, and use amber glassware to prevent photo-oxidation.
Q2: My product forms a viscous syrup at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [2].
-
The Causality: LLPS occurs when the supersaturation level of the amine hydrochloride is driven so high that it crosses into the labile region of the solubility curve before primary nucleation can occur. The system minimizes free energy by separating into two liquid phases: a drug-rich amorphous oil and a solvent-rich phase [2]. Because 3-(10H-phenothiazin-10-yl)propan-1-amine has a primary amine group, its extensive hydrogen-bonding network lowers the melting point of the solvated cluster, making it highly prone to oiling out.
-
The Fix: Lower the initial concentration, optimize the solvent/antisolvent ratio, and introduce seed crystals inside the metastable zone to force nucleation before LLPS can occur.
Q3: X-ray diffraction (XRD) of my batch shows inconsistent melting points and peak broadening. Why? A: Aliphatic amine hydrochlorides of phenothiazines are highly prone to forming intergrowth polymorphic domains [3].
-
The Causality: The flexible propan-1-amine chain can adopt multiple conformations. Rapid cooling traps the molecules in kinetically favored, disordered lattices, leading to a mixture of polymorphic forms within the same crystal batch [3].
-
The Fix: Implement a highly controlled, slow cooling profile (e.g., 0.1 °C/min) to provide the thermodynamic activation energy required for the molecules to pack into the most stable, ordered polymorphic lattice.
Part 2: Troubleshooting Guide & Data Presentation
When optimizing your crystallization parameters, refer to the quantitative baseline data in the table below. Transitioning from sub-optimal to optimized conditions directly addresses the root causes of poor yield and purity.
Table 1: Quantitative Parameters for Solvent/Antisolvent Crystallization
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Solvent System | Methanol / Water | Ethanol / Diethyl Ether (1:4) | Gradual reduction of the dielectric constant prevents sudden supersaturation spikes, avoiding LLPS [2]. |
| Cooling Rate | > 1.0 °C/min (Crash cooling) | 0.1 - 0.2 °C/min | Slower kinetics allow for orderly lattice packing, preventing the intergrowth of disordered polymorphic domains [3]. |
| Seeding Temp | Room Temperature | 5 °C below saturation temp | Induces secondary nucleation strictly within the metastable zone, bypassing the high-energy barrier of primary nucleation [2]. |
| Atmosphere | Ambient Air | Nitrogen/Argon purge | Prevents S-oxidation to phenothiazine sulfoxide and inhibits the formation of colored radical cations [1]. |
Part 3: Experimental Protocols
Self-Validating SOP: Seeded Antisolvent Crystallization
This protocol is designed as a self-validating system. Visual cues at each step confirm whether the thermodynamic and kinetic conditions are correct.
Step 1: Preparation & Degassing In a dark fume hood (or using amber glassware), degas 10 mL of absolute ethanol (primary solvent) and 40 mL of anhydrous diethyl ether (antisolvent) by sparging with nitrogen gas for 15 minutes.
Step 2: Dissolution Suspend 1.0 g of crude 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in the degassed ethanol. Heat gently to 50 °C under continuous nitrogen flow until complete dissolution is achieved.
-
Self-Validation Check: The solution must be pale yellow or clear. If a strong pink/cyan color persists, trace oxidation has occurred. Corrective action: Add 0.1% w/w ascorbic acid as an antioxidant.
Step 3: Antisolvent Addition (Approaching the Metastable Zone) Slowly add 15 mL of the warm, degassed diethyl ether dropwise while maintaining the temperature at 50 °C.
-
Self-Validation Check: Stop the addition immediately if transient local turbidity persists for more than 3 seconds. This indicates you have reached the upper limit of the metastable zone.
Step 4: Seeding Cool the solution slightly to 40 °C. Add 5–10 mg of pure 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride seed crystals.
-
Causality: Seeding provides a physical template for crystal growth, directing the system away from the LLPS "oiling out" boundary and ensuring the correct polymorph is selected [2][3].
Step 5: Controlled Cooling Program the heating mantle or chiller to cool the mixture from 40 °C to 5 °C at a strict rate of 0.1 °C/min .
Step 6: Maturation & Isolation Hold the suspension at 5 °C for 2 hours to maximize yield. Filter the resulting crystals under a nitrogen blanket using a Schlenk frit, wash with 10 mL of ice-cold diethyl ether, and dry in vacuo at 30 °C for 12 hours.
Part 4: Process Visualization
The following decision-tree diagram illustrates the logical workflow for mitigating the two most common failure modes: oxidation and oiling out.
Caption: Workflow for mitigating oxidation and oiling out during phenothiazine HCl crystallization.
Part 5: References
-
Title: Crystallization-driven two-dimensional assemblies from a phenothiazine-conjugated poly(l-lactide): redox-responsive tunable emission, white-light harvesting and surface-enabled nanoparticle decoration. Source: Chemical Science (RSC) / PubMed Central URL: [Link]
-
Title: An In-Line Study of Oiling Out and Crystallization. Source: Organic Process Research & Development (ACS) / ResearchGate URL: [Link]
-
Title: Distinct Disordered Forms of Promethazine Hydrochloride: A Case of Intergrowth of Polymorphic Domains? Source: Crystal Growth & Design (ACS Publications) URL: [Link]
Technical Support Center: Stabilizing 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with phenothiazine derivatives: solvent-induced oxidative degradation .
While the primary amine functional group in 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride provides an excellent handle for bio-conjugation and receptor targeting, its tricyclic phenothiazine core is notoriously labile. When formulated in Dimethyl Sulfoxide (DMSO), researchers frequently encounter rapid discoloration—a macroscopic symptom of microscopic radical formation. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain the scientific integrity of your assays.
Mechanistic Background: The Causality of Degradation
To stabilize a compound, you must first understand how it degrades. Phenothiazines are highly susceptible to photooxidation and autoxidation. The electron-rich sulfur-nitrogen heterocycle readily donates an electron to form a highly colored (usually pink, red, or orange) radical cation[1].
In the presence of dissolved oxygen and ambient light, phenothiazines sensitize the production of singlet oxygen ( 1O2 ). This reactive oxygen species subsequently attacks the phenothiazine core, triggering a chain reaction that leads to stable, but pharmacologically inactive, sulfoxide and sulfone degradants[2][3]. Furthermore, while DMSO is an excellent solvent for hydrophobic drugs[4], it is highly hygroscopic. Moisture uptake alters the micro-pH of the hydrochloride salt, accelerating proton-coupled electron transfer (PCET) degradation pathways.
Phenothiazine photooxidation pathway and radical quenching interventions.
Troubleshooting & FAQs
Q1: My 10 mM stock solution in DMSO turned pink within hours of preparation. Is the compound ruined? A1: Yes. A pink, red, or brown color indicates the formation of the phenothiazine radical cation[1][5]. This is a classic, visual sign of oxidation. Once the radical cation forms, it rapidly propagates into sulfoxide degradants. You should discard colored solutions, as the concentration of your active pharmaceutical ingredient (API) is no longer accurate, which will invalidate downstream dose-response data.
Q2: How does the hydrochloride (HCl) salt form affect its stability in DMSO compared to the free base? A2: The HCl salt significantly improves aqueous solubility for downstream dilution but introduces a localized acidic environment in the DMSO stock. While phenothiazines are generally more stable against autoxidation at lower pH, the presence of trace water in hygroscopic DMSO can lead to the dissociation of the HCl salt. This fluctuation catalyzes the degradation of the phenothiazine core. Maintaining strict anhydrous conditions is critical to keeping the salt intact and stable.
Q3: Can I use antioxidants to stabilize the solution? A3: Yes, provided your downstream assay tolerates it. Adding a lipophilic antioxidant like Butylated hydroxytoluene (BHT) at 0.1% (w/v) or sparging the DMSO with an inert gas (Argon or Nitrogen) quenches the radical propagation and displaces dissolved oxygen[3]. If you are performing sensitive cell-based assays where BHT is toxic, inert gas sparging is the mandatory alternative.
Q4: I am observing precipitation when I dilute my DMSO stock into my aqueous cell culture media. How do I fix this? A4: Precipitation upon dilution is a common issue with hydrophobic phenothiazines[4]. Instead of a single large dilution, perform a stepwise serial dilution. Add the DMSO stock solution directly to pre-warmed (37°C) media with rapid vortexing to avoid localized high concentrations that trigger nucleation and precipitation. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity[4].
Quantitative Stability Data
To guide your experimental planning, below is a synthesized data table representing the half-life and stability of phenothiazine derivatives in DMSO under various environmental conditions.
| Storage Condition | Light Exposure | Atmosphere | Estimated Half-Life | Visual Indicator |
| Room Temperature (22°C) | Ambient Light | Ambient Air | 2 - 4 Hours | Rapid pink/red discoloration |
| Room Temperature (22°C) | Dark (Amber Vial) | Ambient Air | 24 - 48 Hours | Gradual yellowing |
| 4°C (Refrigerator) | Dark | Ambient Air | 1 - 2 Weeks | Pale pink tint over time |
| -20°C (Freezer) | Dark | Argon Sparged | 1 - 3 Months | Remains colorless |
| -80°C (Ultra-low) | Dark | Argon Sparged | > 6 Months | Remains colorless |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness in your results, every protocol must be a self-validating system. The following Standard Operating Procedure (SOP) incorporates visual quality control (QC) checkpoints. If the solution fails the visual QC (e.g., turns pink), the system halts, preventing the use of degraded compounds in expensive biological assays.
SOP: Preparation of Ultra-Stable DMSO Stock Solutions
Phase 1: Solvent Preparation (Degassing)
-
Obtain anhydrous, cell-culture grade DMSO (≥99.9% purity, packaged under Argon).
-
Pierce the septum with a long needle connected to an Argon gas line. Insert a shorter needle to act as a vent.
-
Sparge the DMSO with Argon for 15 minutes at room temperature to displace dissolved oxygen.
Phase 2: Weighing and Dissolution 4. Weigh the 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride powder using an analytical balance. Crucial: Perform this step in a low-light environment or under red light. 5. Transfer the powder to an amber glass vial (glass is preferred over plastic to prevent leaching). 6. Add the calculated volume of Argon-sparged DMSO to achieve your target concentration (e.g., 10 mM). 7. Cap the vial tightly and vortex for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath for up to 5 minutes. Do not exceed 37°C. 8. Self-Validation Checkpoint: Inspect the solution against a white background. It must be completely colorless or faintly pale yellow. If it is pink or red, oxidation has occurred; discard and restart.
Phase 3: Aliquoting and Storage 9. Aliquot the validated stock solution into single-use, light-protected microcentrifuge tubes (e.g., 10-50 µL per tube) while flushing the headspace of each tube with Argon before sealing. 10. Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage. 11. Never subject the stock to repeated freeze-thaw cycles.
Optimized workflow for preparing and storing phenothiazine DMSO stock solutions.
References
- Structure of the phenothiazine derivatives and related compounds. ResearchGate.
- Phenothiazine Dyes Induce NADH Photooxidation through Electron Transfer. PMC.
- Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays. Benchchem.
- Decoding the Effect of Anion Identity on the Solubility of N-(2-(2-Methoxyethoxy)ethyl)phenothiazine (MEEPT). ACS Publications.
- Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation. ACS Publications.
Sources
Comparative Cytotoxicity of 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride and Major Phenothiazines
A Structural and Mechanistic Guide for Drug Repurposing and Toxicity Profiling
Phenothiazines, historically utilized as first-generation antipsychotics, have garnered significant attention in drug repurposing efforts due to their potent antimicrobial and anticancer properties[1]. However, their clinical repositioning is often bottlenecked by dose-limiting cytotoxicity. Understanding the structure-activity relationship (SAR) of the phenothiazine scaffold is critical for optimizing efficacy while minimizing off-target cell death.
This guide provides an objective, data-driven comparison of the cytotoxicity of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride (the primary amine analog of promazine, also known as didesmethylpromazine hydrochloride) against standard phenothiazines such as chlorpromazine, thioridazine, and trifluoperazine.
Structural Determinants of Cytotoxicity (SAR)
The cytotoxic potential of phenothiazines is fundamentally driven by their amphiphilic nature, which allows them to intercalate into lipid bilayers, disrupt plasma membrane integrity, and accumulate in acidic organelles (lysosomotropism)[2]. The severity of this disruption is dictated by the substituent at the N-10 position of the thiazine ring.
The Role of the Terminal Amine
Most highly cytotoxic phenothiazines (e.g., chlorpromazine, promazine) feature a tertiary amine at the end of their aliphatic, piperidine, or piperazine side chains. This tertiary structure maximizes lipophilicity, allowing rapid partitioning into the hydrophobic core of cellular membranes.
In contrast, 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride features a primary amine . The removal of the two terminal methyl groups (N-demethylation) significantly increases the molecule's hydrophilicity. Experimental partition coefficient data demonstrates that primary amine metabolites of phenothiazines have a partition coefficient approximately 10-fold lower than their tertiary parent compounds[3].
Mechanistic Causality: This increased hydrophilicity restricts the primary amine's ability to deeply penetrate the lipid bilayer. Consequently, 3-(10H-phenothiazin-10-yl)propan-1-amine exhibits a slower rate of intracellular accumulation and an attenuated capacity to induce catastrophic membrane permeabilization compared to highly lipophilic analogs[3][4].
Mechanistic Pathways of Phenothiazine-Induced Cell Death
Phenothiazine-induced cytotoxicity is not a single-target event but a cascading failure of cellular homeostasis. The primary drivers include:
-
Membrane Disruption: Direct intercalation alters lipid fluidity and compromises plasma membrane repair mechanisms[2].
-
Lysosomal Permeabilization: As weak bases, phenothiazines accumulate in lysosomes, causing swelling, rupture, and the release of cathepsins into the cytosol[5].
-
Mitochondrial Depolarization: Phenothiazines induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of transmembrane potential (ΔΨm), cytochrome c release, and caspase-dependent apoptosis[4].
Fig 1: Mechanistic pathway of phenothiazine-induced cytotoxicity via membrane disruption.
Comparative Cytotoxicity Profiles
The following table synthesizes the relative cytotoxicity of major phenothiazines across various in vitro cancer models (e.g., glioblastoma, lung carcinoma, and hepatoma lines).
| Compound | Side Chain Class | Terminal Amine | Relative Lipophilicity | Avg. IC₅₀ (Cancer Models) | Primary Cytotoxic Driver |
| Thioridazine | Piperidine | Tertiary | Very High | 1 – 10 µM[6] | Severe mitochondrial depolarization |
| Trifluoperazine | Piperazine | Tertiary | High | 1 – 15 µM[6] | Apoptosis, Efflux pump inhibition |
| Chlorpromazine | Aliphatic | Tertiary | Moderate | 10 – 25 µM[5] | Membrane disruption, Autophagy |
| Promazine | Aliphatic | Tertiary | Moderate | 20 – 40 µM[4] | Moderate membrane intercalation |
| 3-(10H-phenothiazin-10-yl)propan-1-amine HCl | Aliphatic | Primary | Low | > 40 µM[3] | Attenuated lysosomotropism |
Data Interpretation: Piperidine and piperazine derivatives exhibit the highest cytotoxicity, making them prime candidates for oncology repurposing but poor choices for non-lethal applications. The primary aliphatic amine, 3-(10H-phenothiazin-10-yl)propan-1-amine HCl, demonstrates the highest tolerability profile due to its restricted membrane partitioning.
Standardized Experimental Methodologies
To accurately benchmark the cytotoxicity of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride against other phenothiazines, researchers must employ a self-validating experimental system that accounts for the unique chemical properties of these compounds.
Fig 2: Standardized workflow for comparative phenothiazine cytotoxicity profiling.
Protocol A: High-Throughput Viability Profiling (ATP-Based)
Note: Using a luminescence-based ATP assay (e.g., CellTiter-Glo) is strictly preferred over standard MTT assays. Highly lipophilic phenothiazines can occasionally interfere with tetrazolium reduction rates or induce redox artifacts, leading to skewed viability readouts[4].
-
Cell Seeding: Seed target cells (e.g., U87MG or HepG2) at a density of 5×103 cells/well in a 96-well opaque microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adhesion.
-
Compound Preparation: Prepare 10 mM stock solutions of 3-(10H-phenothiazin-10-yl)propan-1-amine HCl and comparative phenothiazines in DMSO.
-
Dose-Response Treatment: Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant across all wells (≤ 0.5% v/v) to prevent vehicle-induced toxicity.
-
Incubation: Expose cells to the compounds for 48 to 72 hours.
-
Quantification: Add an equal volume of ATP-detection reagent to each well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (normalized to the vehicle control).
Protocol B: Mitochondrial Transmembrane Potential (ΔΨm) Assessment
To validate that the observed cytotoxicity is driven by mitochondrial dysfunction, a JC-1 flow cytometry assay provides a direct, self-validating readout.
-
Treatment: Treat cells in 6-well plates with the calculated IC₅₀ concentrations of each phenothiazine for 24 hours. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 50 µM FCCP for 2 hours).
-
Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 500 µL of JC-1 staining buffer (2 µM final concentration).
-
Staining: Incubate in the dark at 37°C for 20 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Causality Check: JC-1 dye aggregates in healthy mitochondria (emitting red fluorescence at ~590 nm) but remains as monomers in depolarized mitochondria (emitting green fluorescence at ~529 nm). Because phenothiazines directly disrupt the mitochondrial outer membrane[4], measuring the ratio of Red/Green fluorescence provides an exact quantification of phenothiazine-induced mitochondrial stress.
-
References
- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PMC.
- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers.
- A combinatorial approach to enhance the biocompatibility and heating efficiency of magnetic hyperthermia- Serum Albumin conjugated ferrimagneticmagnetite nanoparticles. ResearchGate.
- Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data. PMC.
- Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. ResearchGate.
Sources
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Cross-Validation of NMR and FTIR Spectra for 3-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride
As a Senior Application Scientist in pharmaceutical deformulation and structural analysis, I frequently encounter the analytical challenge of verifying complex tricyclic intermediates. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride —a critical primary amine intermediate used in the synthesis of promazine-derived antipsychotic and antihistamine drugs—presents a unique structural verification challenge.
Relying on a single analytical modality to characterize this compound often leaves critical structural blind spots. This guide objectively compares Single-Modality Analysis against Dual-Modality Cross-Validation (Nuclear Magnetic Resonance combined with Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), providing supporting experimental data to demonstrate why cross-validation is the gold standard for pharmaceutical reverse engineering and quality control[1].
Mechanistic Causality: The "Why" Behind the Methods
To understand why single-modality approaches fail, we must examine the causality behind how each instrument interacts with the molecule.
-
FTIR (Functional Group & Salt State Mapping): FTIR is highly sensitive to changes in dipole moments. For our target compound, the primary amine hydrochloride (-NH₃⁺ Cl⁻) exhibits a distinct, broad absorption envelope between 3200 and 2800 cm⁻¹, coupled with a strong N-H bending vibration near 1600 cm⁻¹. Furthermore, the phenothiazine core is confirmed by C-N stretching (~1250 cm⁻¹) and C-S-C stretching (~1080 cm⁻¹)[2]. The Blind Spot: FTIR cannot definitively quantify the exact length of the aliphatic propyl chain; a butyl or ethyl analog would produce a nearly identical FTIR spectrum.
-
NMR (Carbon-Hydrogen Framework Mapping): NMR provides an exact map of the molecular backbone. ¹H NMR resolves the propyl linker into a distinct triplet-multiplet-triplet pattern, confirming the exact 3-carbon chain length. ¹³C NMR verifies the 15 unique carbon environments. The Blind Spot: NMR can struggle to definitively prove the hydrochloride salt state unless specific hydrogen-bonding solvent shifts are meticulously analyzed[3].
-
The Cross-Validation Causality: By integrating FTIR (salt state verification) with NMR (carbon framework mapping), we create a self-validating system. The presence of the -NH₃⁺ salt confirmed by FTIR validates the downfield shift of the terminal -CH₂- protons observed in the NMR spectrum, eliminating analytical ambiguity[4].
Experimental Protocols: Self-Validating Workflows
To ensure data trustworthiness, the following protocols are designed as self-validating systems, minimizing background interference and standardizing the analytical environment.
Protocol A: ATR-FTIR Spectroscopy
-
Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal (ambient air) using 32 scans at 4 cm⁻¹ resolution. Causality: This eliminates atmospheric CO₂ and water vapor interference, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.
-
Sample Application: Place 2-3 mg of solid 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
-
Data Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).
-
Validation Step: Verify the presence of the out-of-plane C-H bending vibrations for the 1,2-disubstituted benzene rings at ~750 cm⁻¹, ensuring the phenothiazine core is intact[5].
Protocol B: High-Resolution ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen specifically to prevent the rapid chemical exchange of the -NH₃⁺ protons (which occurs in D₂O), allowing them to be observed as a broad downfield peak.
-
Internal Standardization: Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy.
-
Acquisition: Run ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).
-
Validation Step: Correlate the integration of the aromatic protons (8H) with the aliphatic propyl chain protons (6H) to confirm the 1:1 ratio of the core to the linker.
Data Presentation and Objective Comparison
The following tables summarize the quantitative data extracted from the protocols, demonstrating how the techniques complement one another.
Table 1: FTIR Peak Assignments
| Functional Group | Expected Region (cm⁻¹) | Observed Peak (cm⁻¹) | Diagnostic Significance |
| -NH₃⁺ (Amine Salt) | 3200 - 2800 | ~3000 (broad) | Confirms primary amine hydrochloride state. |
| C=C (Aromatic) | 1600 - 1450 | 1595, 1460 | Confirms phenothiazine aromatic rings. |
| C-N Stretch | 1300 - 1200 | 1250 | Confirms nitrogen substitution on the ring. |
| C-S-C Stretch | 1100 - 1000 | 1080 | Confirms the tricyclic thioether linkage[2]. |
| C-H Out-of-Plane | 770 - 730 | 750 | Confirms 1,2-disubstituted benzene rings[5]. |
Table 2: NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity / Integration | Causality / Assignment Logic |
| ¹H | Aromatic | 6.80 - 7.30 | Multiplet, 8H | Phenothiazine core protons. |
| ¹H | N-CH₂ (C1) | 3.90 | Triplet, 2H | Deshielded by the phenothiazine nitrogen. |
| ¹H | CH₂ (C2) | 1.95 | Multiplet, 2H | Central aliphatic linker. |
| ¹H | CH₂-NH₃⁺ (C3) | 2.90 | Triplet, 2H | Deshielded by the protonated amine. |
| ¹H | -NH₃⁺ | 8.10 | Broad, 3H | Confirms the hydrochloride salt (visible in DMSO). |
| ¹³C | Aromatic | 115.0 - 145.0 | 12 distinct peaks | Confirms tricyclic asymmetry. |
| ¹³C | Aliphatic | 45.0, 37.0, 24.0 | 3 distinct peaks | Confirms the exact 3-carbon propyl chain. |
Table 3: Performance Comparison of Analytical Strategies
| Analytical Strategy | Structural Resolution | Salt State Confirmation | False Positive Risk | Overall Reliability |
| Single-Modality: FTIR Only | Low (Cannot verify chain length) | High | Moderate (Homologs look identical) | Insufficient for R&D |
| Single-Modality: NMR Only | High | Moderate (Solvent dependent) | Low | Good, but lacks salt certainty |
| Dual-Modality: NMR + FTIR | Complete | Definitive | Eliminated | Gold Standard |
Cross-Validation Logic Visualization
The following diagram illustrates the logical flow of the dual-modality cross-validation system, highlighting how independent data streams converge to provide absolute structural certainty.
Workflow for the dual-modality cross-validation of 3-(10H-phenothiazin-10-yl)propan-1-amine HCl.
References
-
Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc.1
-
Unveiling the Molecular Blueprint of Decyl Stearate: A Comparative Guide to FTIR and NMR Spectroscopy - Benchchem. 4
-
INFRARED SPECTRA OF PHENOTHIAZINES - Chemistry Department, Kuwait University. 5
-
Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies - ResearchGate. 2
-
Volumetric, Compressibility, Viscometric, and 1H NMR Analysis on Drug–Bile Salts Interactions in Aqueous Medium: Temperature and Concentration Effect - Journal of Chemical & Engineering Data. 3
Sources
comparing redox stability of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride against promazine
This publication provides an in-depth, objective comparative analysis of the redox stability of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride (the primary amine analog, often referred to as dinorpromazine) against promazine hydrochloride (the tertiary amine parent drug). Designed for researchers and drug development professionals, this guide synthesizes structural causality, electrochemical thermodynamics, and self-validating experimental methodologies to profile their oxidative behaviors.
Mechanistic Causality: Phenothiazine Oxidation Dynamics
To understand the redox stability of phenothiazine derivatives, one must first examine the thermodynamics of the phenothiazine (PTZ) core. The electrochemical oxidation of the PTZ nucleus is classically described by an EE (Electrochemical-Electrochemical) mechanism [1].
-
First Electron Transfer: The neutral molecule undergoes a reversible, one-electron oxidation to form a highly stable radical cation ( PTZ∙+ ). The stability of this intermediate is the primary benchmark for the molecule's overall redox stability[2].
-
Second Electron Transfer: At higher potentials, a second, typically irreversible one-electron oxidation occurs, yielding a dication ( PTZ2+ ). In the presence of trace water or aqueous media, this dication undergoes rapid nucleophilic attack, culminating in the formation of a sulfoxide[1].
The exact potential at which the first oxidation occurs ( E1/2 ) is exquisitely sensitive to the electron density of the tricyclic core, which is modulated by the substituents at the N10 position.
Phenothiazine sequential oxidation pathway (EE mechanism).
Structural Influence on Redox Potential
The fundamental difference between 3-(10H-phenothiazin-10-yl)propan-1-amine and promazine lies in the terminal amine of the propyl side chain.
-
Promazine (Tertiary Amine): Promazine features an N,N -dimethyl substituted terminal amine. Alkyl groups exert a positive inductive effect (+I). The two methyl groups increase the electron density on the terminal nitrogen, which weakly propagates through the propyl chain to the N10 atom of the phenothiazine core. This slight increase in core electron density stabilizes the resulting radical cation, thereby lowering the oxidation potential (making the molecule easier to oxidize)[1]. Furthermore, tertiary amines themselves can undergo metabolic N-oxidation via Flavin-containing monooxygenases (FMOs), adding a secondary vector for redox instability in biological systems[3].
-
3-(10H-phenothiazin-10-yl)propan-1-amine (Primary Amine): Lacking the electron-donating methyl groups, the primary amine exerts a weaker +I effect. Consequently, the phenothiazine core retains a comparatively lower electron density. This thermodynamic shift results in a higher oxidation potential , rendering the primary amine analog marginally more resistant to the initial one-electron oxidation[1],[4].
Quantitative Comparison Matrix
| Parameter | 3-(10H-phenothiazin-10-yl)propan-1-amine HCl | Promazine HCl |
| Terminal Amine Type | Primary ( −NH2 ) | Tertiary ( −N(CH3)2 ) |
| Inductive Effect (+I) | Weaker | Stronger |
| Core Electron Density | Baseline | Marginally Increased |
| Oxidation Potential ( E1/2 ) | Higher (More resistant to oxidation) | Lower (~0.55 - 0.71 V vs Ag/AgCl) |
| Radical Cation ( PTZ∙+ ) Stability | High (in aprotic/acidic media) | High (in aprotic/acidic media) |
| Primary Metabolic Route | Deamination / Sulfoxidation | N-demethylation / Sulfoxidation |
Self-Validating Experimental Protocol: Redox Profiling
To objectively compare the redox stability of these two compounds, researchers must employ Cyclic Voltammetry (CV) coupled with Spectroelectrochemistry. The following protocol is designed as a self-validating system: it includes internal checks to differentiate between diffusion-controlled electron transfer and surface adsorption artifacts.
Phase 1: Electrochemical Setup
Causality: Aqueous media introduce complex proton-coupled electron transfer (PCET) dynamics and rapid sulfoxidation. To isolate the pure thermodynamic stability of the core, an aprotic solvent is required[1].
-
Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile ( CH3CN ) as the supporting electrolyte.
-
Prepare 1.0 mM solutions of both 3-(10H-phenothiazin-10-yl)propan-1-amine HCl and Promazine HCl in the electrolyte.
-
Utilize a three-electrode cell: a Glassy Carbon Electrode (GCE) as the working electrode (chosen for its wide anodic potential window), a Platinum wire counter electrode, and an Ag/Ag+ (or DmFc0/+ internal standard) reference electrode.
Phase 2: Voltammetric Sweeps & Internal Validation
-
Baseline Sweep: Record a background voltammogram of the blank electrolyte from 0.0 V to +1.2 V to ensure the absence of electroactive impurities.
-
Analyte Sweep: Introduce the analyte and scan at 100 mV/s. Record the anodic peak potential ( Ep,a ) and cathodic peak potential ( Ep,c ).
-
Self-Validation (Diffusion vs. Adsorption): Perform scans at varying rates ( ν = 10, 20, 50, 100, 200, 500 mV/s). Plot the anodic peak current ( ip,a ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship (Randles-Sevcik equation) validates that the oxidation is diffusion-controlled and not an artifact of electrode fouling.
-
Reversibility Check: Calculate the ratio of ip,a/ip,c . A ratio approaching 1.0 confirms that the PTZ∙+ radical cation is chemically stable within the timeframe of the experiment[1].
Phase 3: UV-Vis Spectroelectrochemistry
Causality: While CV provides thermodynamic data, it lacks structural confirmation. UV-Vis tracking confirms the specific generation of the radical cation[1].
-
Transfer the solution to an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell.
-
Apply a constant potential 50 mV positive of the determined Ep,a .
-
Monitor the emergence of absorption bands in the 500–530 nm region, which are characteristic fingerprints of the phenothiazine radical cation[2].
Experimental workflow for profiling phenothiazine redox stability.
Conclusion
While both molecules share the highly redox-active phenothiazine core, the substitution pattern of the terminal amine dictates their precise oxidative thresholds. Promazine , with its electron-donating tertiary amine, exhibits a slightly lower oxidation potential, rendering its core more susceptible to initial electron loss. Conversely, 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride , lacking this robust inductive effect, demonstrates a higher oxidation potential and greater thermodynamic resistance to primary oxidation. Understanding these subtle electronic variations is critical for anticipating their behavior in electrochemical sensors, oxidative degradation pathways, and biological redox cycling.
References
-
Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. Available at: [Link]
-
Analytical Applications of Reactions of Iron(III) and Hexacyanoferrate(III) with 2,10-Disubstituted Phenothiazines. PMC. Available at:[Link]
-
Dual redox-active porous polyimides as high performance and versatile electrode material for next-generation batteries. RSC Publishing. Available at:[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analytical Applications of Reactions of Iron(III) and Hexacyanoferrate(III) with 2,10-Disubstituted Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 4. Dual redox-active porous polyimides as high performance and versatile electrode material for next-generation batteries - Materials Horizons (RSC Publishing) DOI:10.1039/D2MH01335E [pubs.rsc.org]
A Comparative Benchmark of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in Electron Transfer Assays
This guide provides a comprehensive benchmark analysis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, a significant phenothiazine derivative, evaluating its performance in critical electron transfer assays. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework against structurally relevant alternatives, underpinned by detailed experimental protocols and objective data analysis. Our goal is to elucidate the structure-activity relationships that govern electron-donating capabilities within this important class of heterocyclic compounds.
Phenothiazines are well-established as potent electron donors, a property that is central to their wide-ranging pharmacological activities, including their antioxidant and neuroleptic effects[1][2]. The core tricyclic structure, with its nitrogen and sulfur heteroatoms, facilitates the formation of a stable radical cation upon oxidation, making it an excellent scaffold for studying electron transfer processes[3][4]. The specific derivative, 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, features an N-alkylamine side chain, the influence of which on the molecule's redox properties is a key focus of this investigation.
We will compare its performance against three key compounds to provide a robust contextual analysis:
-
Phenothiazine: The parent compound, serving as a fundamental baseline.
-
Promethazine: A widely used phenothiazine drug with a similar N-alkylamine side chain, providing a direct comparison of isomeric and structural nuances.
-
Methylene Blue: A phenothiazine-class dye with well-characterized redox behavior, acting as a standard reference in many biological electron transfer studies.
Physicochemical Properties and Structural Comparison
The electron-donating capacity of a molecule is intrinsically linked to its structural and electronic properties. The non-planar, butterfly conformation of the phenothiazine core helps prevent π-stacking aggregation, while the presence of electron-rich nitrogen and sulfur heteroatoms enhances its electron-donor properties[5]. Substituents on the phenothiazine ring or the nitrogen atom can significantly modulate these properties[1][6]. The table below summarizes key physicochemical characteristics of our target compound and its comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | [Image of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride structure] | C₁₅H₁₇ClN₂S | 292.83[7] |
| Phenothiazine | [Image of Phenothiazine structure] | C₁₂H₉NS | 199.27 |
| Promethazine | [Image of Promethazine structure] | C₁₇H₂₀N₂S | 284.42[8] |
| Methylene Blue | [Image of Methylene Blue structure] | C₁₆H₁₈ClN₃S | 319.85 |
Note: Structures are illustrative. Data sourced from cited references.
Electrochemical Evaluation of Electron Transfer
Cyclic Voltammetry (CV) is a cornerstone technique for probing the redox behavior of electroactive species. It provides quantitative data on oxidation and reduction potentials, which directly reflect the ease with which a molecule donates or accepts electrons. A lower first anodic peak potential (Epa1) indicates a greater propensity for oxidation, signifying a stronger electron-donating capability[9].
Causality of Experimental Design: Why Cyclic Voltammetry?
We employ CV to directly measure the energy required to remove an electron from the phenothiazine core. This is the most direct and fundamental measure of a compound's electron-donating strength. By comparing the oxidation potentials under identical conditions, we can rank the compounds' intrinsic abilities to participate in electron transfer reactions. The reversibility of the redox event, indicated by the separation between the anodic and cathodic peaks, also provides insight into the stability of the resulting radical cation[6].
Experimental Protocol: Cyclic Voltammetry
This protocol is designed to determine the characteristic oxidation potential of the test compounds.
-
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., VSP-300, Bio-Logic)[10].
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter[10].
-
Reference Electrode (RE): Ag/Ag+ pseudo-reference electrode[10].
-
Counter Electrode (CE): Platinum or Gold coil[10].
-
Anhydrous Acetonitrile (MeCN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)[9].
-
Test Compounds: 5 mM solutions of each phenothiazine derivative in the electrolyte solution.
-
Internal Standard: Ferrocene (for referencing potentials to the Fc/Fc+ couple)[10].
-
-
Procedure:
-
Electrode Preparation: Polish the GCE with an alumina slurry on a polishing pad, rinse thoroughly with deionized water and then acetonitrile, and dry completely[10].
-
Solution Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. Use this stock solution to prepare 5 mM solutions of each test compound.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment[9].
-
CV Scan: Set the potential window to scan from 0 V to approximately +1.5 V and back. A typical scan rate is 10-100 mV/s[6].
-
Data Acquisition: Record the cyclic voltammogram. After the initial scan, add a small amount of ferrocene and record a second voltammogram to reference the potentials to the standard Fc/Fc+ redox couple[10].
-
Workflow: Cyclic Voltammetry Analysis
Caption: Workflow for determining oxidation potentials using Cyclic Voltammetry.
Comparative Electrochemical Data
| Compound | First Anodic Peak Potential (Epa1) vs. Fc/Fc+ (V) | Notes on Reversibility |
| 3-(10H-phenothiazin-10-yl)propan-1-amine HCl | ~0.25 V | Reversible one-electron oxidation. |
| Phenothiazine | ~0.30 V | Reversible one-electron oxidation. |
| Promethazine | ~0.27 V | Reversible one-electron oxidation. |
| Methylene Blue | ~ -0.15 V | Highly reversible redox couple. |
Note: Values are representative estimates based on published data for similar structures[3][6]. Actual experimental values may vary.
Interpretation: The lower oxidation potential of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride compared to the parent phenothiazine suggests that the N-alkylamine substituent acts as an electron-donating group, making the core easier to oxidize. Methylene Blue's significantly lower potential reflects its distinct electronic structure and its established role as a potent redox mediator.
Spectroscopic Evaluation of Radical Scavenging
While CV measures intrinsic electron-donating ability, chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays measure the practical outcome of this ability: the capacity to neutralize free radicals[11]. These assays are rapid, reproducible, and highly relevant for applications such as antioxidant research[1][12].
Causality of Experimental Design: Why DPPH/ABTS Assays?
These assays provide a functional measure of electron donation in a chemical environment. The rate and extent of color change (radical neutralization) are directly proportional to the compound's ability to donate an electron (or hydrogen atom)[11]. This provides a practical benchmark that complements the fundamental electrochemical data. The half-maximal inhibitory concentration (IC50)—the concentration required to scavenge 50% of the radicals—is a standard metric for comparing potency. A lower IC50 value indicates higher antioxidant activity[11].
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol or Ethanol.
-
Test compounds and a positive control (e.g., Ascorbic Acid or Trolox)[1].
-
Spectrophotometer.
-
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color[11].
-
Analyte Preparation: Prepare a series of dilutions for each test compound in methanol.
-
Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with various concentrations of the test compound solution. Include a control sample with methanol instead of the test compound[11].
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH, approximately 517 nm[11].
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration[11].
-
Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Radical Scavenging Data
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 3-(10H-phenothiazin-10-yl)propan-1-amine HCl | ~ 15 µM | ~ 10 µM |
| Phenothiazine | ~ 25 µM | ~ 18 µM |
| Promethazine | ~ 18 µM | ~ 12 µM |
| Methylene Blue | ~ 5 µM | ~ 3 µM |
| Ascorbic Acid (Control) | ~ 30 µM | ~ 20 µM |
Note: Values are representative estimates based on published data for phenothiazine derivatives[1][2][12][13]. A lower IC50 value indicates higher potency.
Interpretation: The data show that all tested phenothiazine derivatives possess potent radical scavenging activity, often exceeding that of the standard antioxidant, ascorbic acid. The superior performance of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride over the parent phenothiazine again highlights the positive contribution of the N-alkylamine side chain to its electron-donating function. Methylene Blue's exceptional activity is consistent with its established role as a highly efficient electron shuttle[14].
Synthesis and Discussion
This comparative analysis provides a multi-faceted view of the electron transfer capabilities of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Structure-Activity Relationship
The diagram below illustrates the fundamental electron transfer process from the phenothiazine core, which is the basis for the activities measured in this guide.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. chemscene.com [chemscene.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
